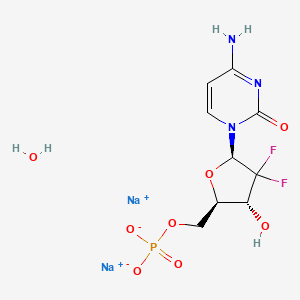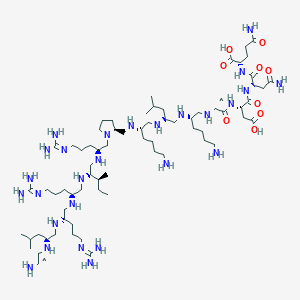
1-phenethyl-N-(phenyl-13C6)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenethyl-N-(phenyl-13C6)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-phenethyl-N-(phenyl-13C6)piperidin-4-amine can be achieved through several methods. . This method is widely used due to its efficiency in forming C-N bonds. Industrial production methods often involve the use of high-quality reference standards and controlled conditions to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
1-phenethyl-N-(phenyl-13C6)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding N-oxides or reduced to form secondary amines . Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives .
Scientific Research Applications
1-phenethyl-N-(phenyl-13C6)piperidin-4-amine has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, piperidine derivatives are utilized for their pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities . The compound is also used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 1-phenethyl-N-(phenyl-13C6)piperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, modulating their activity . For example, some piperidine-based compounds act as inhibitors of enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1-phenethyl-N-(phenyl-13C6)piperidin-4-amine is similar to other piperidine derivatives, such as N-phenyl-1-(2-phenylethyl)piperidin-4-amine and 4-aminophenyl-1-phenethylpiperidine . These compounds share a common piperidine core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific isotopic labeling with 13C6, which can be useful in tracing and studying metabolic pathways .
Properties
CAS No. |
2748319-07-3 |
|---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
286.36 g/mol |
IUPAC Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-1-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2+1,5+1,6+1,9+1,10+1,18+1 |
InChI Key |
ZCMDXDQUYIWEKB-WGIVQRENSA-N |
Isomeric SMILES |
C1CN(CCC1N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)CCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)



![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)

